![molecular formula C16H18N4OS B2439692 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide CAS No. 1788532-86-4](/img/structure/B2439692.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide, also known as EI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EI is a small molecule inhibitor that targets protein-protein interactions, specifically the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. This interaction is known to play a key role in the regulation of cell growth and division, and is often disrupted in cancer cells. In
Scientific Research Applications
Therapeutic Applications and Efficacy
Compounds with imidazopyridine structures, such as zolpidem, have been extensively studied for their therapeutic applications, particularly in the treatment of insomnia. Zolpidem, characterized by its imidazopyridine structure, shows significant hypnotic activity without severe residual effects on performance the next day, making it useful in managing transient and short-term insomnia in healthy middle-aged individuals (Nicholson & Pascoe, 1986).
Pharmacokinetics and Metabolism
The metabolism and pharmacokinetics of designer benzodiazepines, such as flubromazepam, have been studied to understand their bioavailability, elimination, and potential for intoxication. Preliminary data suggest that these compounds can have extremely long elimination half-lives, with significant metabolism leading to detectable metabolites in biological samples, which might provide insights into the metabolism of related compounds (Moosmann et al., 2013).
Potential for Antifungal and Antimicrobial Activity
Research on other imidazole derivatives indicates their potential for antifungal and antimicrobial applications. For example, sertaconazole, an imidazole derivative, has been proven effective and safe in the treatment of Pityriasis versicolor, demonstrating the antifungal activity of such compounds (Nasarre et al., 1992).
Mechanism of Action
Target of Action
Similar compounds with imidazole and pyrazole groups have been evaluated for antiprotozoal activity .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes that result in antiprotozoal activity .
Biochemical Pathways
It is known that compounds with similar structures can influence various biochemical pathways, leading to their antiprotozoal activity .
Pharmacokinetics
A qsar (quantitative structure-activity relationship) model development was carried out for similar compounds, which were evaluated for antiprotozoal activity . The physicochemical parameters were calculated using VLIFE MDS 4.5 software . The QSAR model indicates that the descriptors (chiV1,chi3Cluster, XAHydrophobicArea) highly influence antiprotozoal activity .
Result of Action
Similar compounds have been found to exhibit antiprotozoal activity .
Action Environment
It is known that environmental factors can influence the activity of similar compounds .
properties
IUPAC Name |
2-ethylsulfanyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-2-22-14-6-4-3-5-13(14)16(21)17-9-10-19-11-12-20-15(19)7-8-18-20/h3-8,11-12H,2,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXBMQSUQJSKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide |
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